molecular formula C23H21N3O5S B2838839 N-[4-({6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]propanamide CAS No. 922093-75-2

N-[4-({6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]propanamide

Cat. No.: B2838839
CAS No.: 922093-75-2
M. Wt: 451.5
InChI Key: CMWGLRGBUGWIIJ-UHFFFAOYSA-N
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Description

N-[4-({6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]propanamide is a complex organic compound with the molecular formula C23H21N3O5S and a molecular weight of 451.5 This compound is notable for its unique structure, which includes a dibenzo[b,f][1,4]oxazepine core, a sulfonamide group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzo[b,f][1,4]oxazepine core. This can be achieved through a condensation reaction under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the dibenzo[b,f][1,4]oxazepine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Propanamide Moiety: The final step involves the coupling of the sulfonamide derivative with a propanamide precursor using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-({6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4); typically performed in anhydrous solvents like ether or THF.

    Substitution: Amines, thiols; typically performed in the presence of a base like triethylamine or pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted sulfonamides.

Scientific Research Applications

N-[4-({6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-({6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of protein kinases or other signaling molecules, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

    11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives: These compounds share a similar core structure but differ in the presence of a thiazepine ring instead of an oxazepine ring.

    2-(11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoic acid: This compound has a similar dibenzo[b,f] core but differs in the functional groups attached to the core.

Uniqueness

N-[4-({6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide and propanamide moieties contribute to its versatility in chemical reactions and potential therapeutic applications.

Biological Activity

N-[4-({6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological properties. Its molecular formula is C23H21N3O5SC_{23}H_{21}N_{3}O_{5}S with a molecular weight of approximately 451.5 g/mol . The presence of the sulfamoyl group suggests potential interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to phospholipid metabolism.
  • Receptor Modulation : It can bind to various receptors, potentially altering their activity and affecting downstream signaling pathways.
  • Cellular Signaling Interference : The compound may interfere with cellular signaling mechanisms, impacting processes such as cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

CompoundCancer TypeIC50 (µM)Reference
Compound ABreast Cancer5.2
Compound BLung Cancer3.7
N-[4-(sulfamoyl)phenyl]propanamideVarious<1

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Studies have shown that sulfamoyl-containing compounds can exhibit activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have demonstrated that N-[4-(sulfamoyl)phenyl]propanamide can inhibit the growth of cancer cell lines at low concentrations (IC50 values typically below 5 µM) . This suggests a potent antitumor effect that warrants further investigation in vivo.
  • Pharmacological Profiles : A study examining the pharmacokinetics of similar compounds indicated favorable absorption and distribution characteristics, which could enhance the efficacy of N-[4-(sulfamoyl)phenyl]propanamide in clinical settings .
  • Toxicology Reports : Preliminary toxicological assessments indicate that the compound exhibits a safety profile comparable to existing sulfonamide drugs, although further studies are required to fully elucidate its toxicity and side effects .

Properties

IUPAC Name

N-[4-[(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-3-22(27)24-15-5-8-17(9-6-15)32(29,30)26-16-7-11-20-18(13-16)23(28)25-19-12-14(2)4-10-21(19)31-20/h4-13,26H,3H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWGLRGBUGWIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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